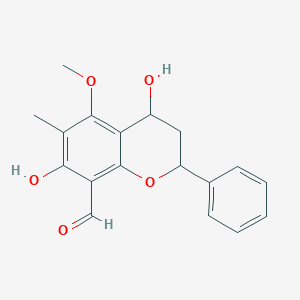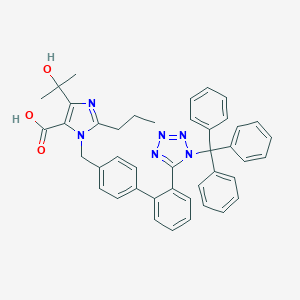
Trityl olMesartan acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Trityl olmesartan medoxomil is synthesized through a one-pot three-component assembly starting from commercially available intermediates. The optimized process yields trityl olmesartan medoxomil at 72-75% over three steps, which represents an average of ca. 90% yield per synthetic step on a 300g scale. This method is noted for its simplicity and efficiency, significantly improving upon previous methods by reducing the required unit operations and solvent use, laying a foundation for industrial production (Časar & Časar, 2018).
Molecular Structure Analysis
The molecular structures of N-triphenylmethylolmesartan ethyl and N-tritylolmesartan medoxomil, key intermediates in the synthesis of Olmesartan Medoxomil, have been determined and refined using single-crystal X-ray diffraction (SCXRD). These studies have shown that N-tritylated intermediates of Olmesartan Medoxomil exist exclusively as one of the two possible regioisomers, with the trityl substituent attached to the N-2 nitrogen atom of the tetrazole ring. This finding necessitates a revision of the reported structural formula and chemical names of these compounds (Dams et al., 2015).
Chemical Reactions and Properties
During the synthesis of trityl olmesartan medoxomil, an unusual detritylation of tritylated tetrazole under basic conditions was observed. This phenomenon was found to be common among tetrazole-containing Sartan molecules, indicating a specific chemical behavior in these synthesis pathways (Srimurugan et al., 2008).
Physical Properties Analysis
The physical properties of trityl olmesartan medoxomil and its intermediates, such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI), were thoroughly characterized during the process development for multigram-scale synthesis. These analyses are crucial for understanding the compound's stability and behavior under various conditions (Dams et al., 2015).
Chemical Properties Analysis
The chemical properties of trityl olmesartan acid, particularly its reactivity and stability, are highlighted by its behavior during synthesis. The compound's susceptibility to detritylation under basic conditions and its specific regioisomer formation during the synthesis process are key aspects of its chemical properties. These characteristics have significant implications for the synthesis strategy and yield optimization of olmesartan medoxomil (Srimurugan et al., 2008; Časar & Časar, 2018).
科学的研究の応用
Application 1: Formulation and Evaluation of Olmesartan Medoxomil Tablets
- Summary of the Application : This research focuses on the design, development, and characterization of tablets prepared by direct compression of olmesartan medoxomil. The main objective is to ensure a high dissolution rate of the active ingredient, thus increasing its bioavailability .
- Methods of Application : A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient. This was done using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) studies .
- Results or Outcomes : The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .
Application 2: Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil
- Summary of the Application : This research focuses on the synthesis and physicochemical characterization of the process-related impurities of Olmesartan Medoxomil .
- Methods of Application : The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil. Both compounds were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
- Results or Outcomes : The content of dipotassium salt of olmesartan acid in the purified ester samples ranged from 0.13% to 1.28% as detected by HPLC .
Application 3: Antihypertensive Effects of Olmesartan Medoxomil
- Summary of the Application : This research focuses on the antihypertensive effects of Olmesartan Medoxomil. The main objective is to reduce morbidity and mortality rates associated with hypertension .
- Methods of Application : Treatment starts with lifestyle modifications (smoking cessation, weight reduction, reduction of salt and alcohol intake, physical exercise) in combination with antihypertensive drugs .
- Results or Outcomes : The 2018 European guidelines recommend five main classes of antihypertensive drugs: angiotensin-converting enzyme inhibitors (ACE inhibitors), angiotensin II receptor antagonists (ARA-II), β-adrenoblockers (BAB), calcium channel blockers (CCBs) and diuretics . ARA-II or “sartans” potently and selectively block angiotensin II AT1 receptors resulting in vasodilation, decreased vasopressin secretion and aldosterone secretion .
Application 4: Synthesis of Olmesartan Medoxomil
- Summary of the Application : This research focuses on the synthesis of Olmesartan Medoxomil .
- Methods of Application : The synthesis involves the deprotection of tetrazole nitrogen from the trityl group during basic hydrolysis of ethyl ester to potassium salt .
- Results or Outcomes : The content of dipotassium salt of olmesartan acid in the purified ester samples ranged from 0.13% to 1.28% as detected by HPLC .
Application 5: Antihypertensive Effects of Olmesartan Medoxomil
- Summary of the Application : This research focuses on the antihypertensive effects of Olmesartan Medoxomil. The main objective is to reduce morbidity and mortality rates associated with hypertension .
- Methods of Application : Treatment starts with lifestyle modifications (smoking cessation, weight reduction, reduction of salt and alcohol intake, physical exercise) in combination with antihypertensive drugs .
- Results or Outcomes : The 2018 European guidelines recommend five main classes of antihypertensive drugs: angiotensin-converting enzyme inhibitors (ACE inhibitors), angiotensin II receptor antagonists (ARA-II), β-adrenoblockers (BAB), calcium channel blockers (CCBs) and diuretics . ARA-II or “sartans” potently and selectively block angiotensin II AT1 receptors resulting in vasodilation, decreased vasopressin secretion and aldosterone secretion .
Application 6: Synthesis of Olmesartan Medoxomil
- Summary of the Application : This research focuses on the synthesis of Olmesartan Medoxomil .
- Methods of Application : The synthesis involves the deprotection of tetrazole nitrogen from the trityl group during basic hydrolysis of ethyl ester to potassium salt .
- Results or Outcomes : The content of dipotassium salt of olmesartan acid in the purified ester samples ranged from 0.13% to 1.28% as detected by HPLC .
Safety And Hazards
The safety data sheet for Trityl Olmesartan indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
特性
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl olMesartan acid | |
CAS RN |
761404-85-7 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

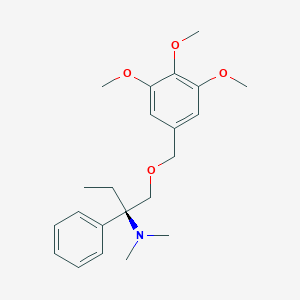
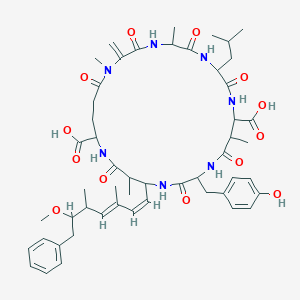
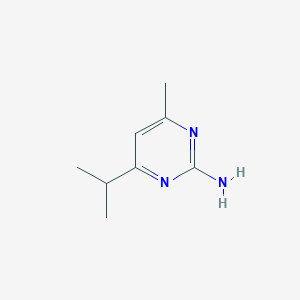
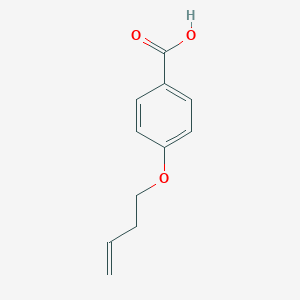
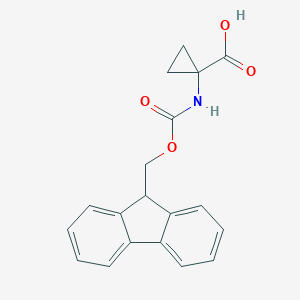
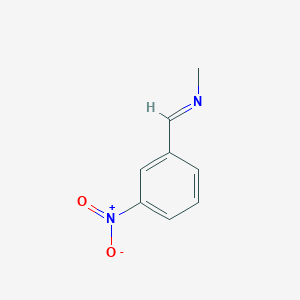
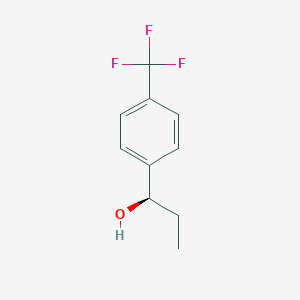
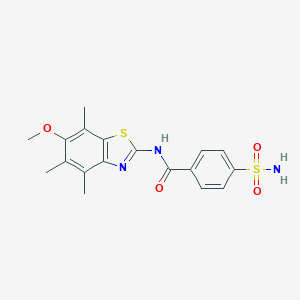
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)
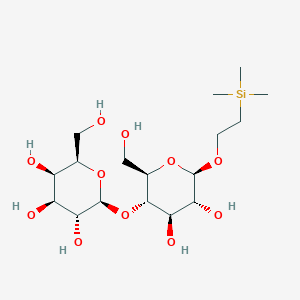
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
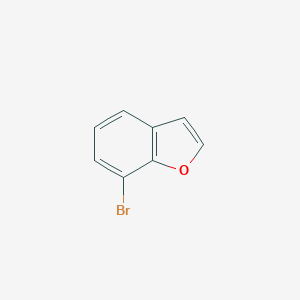
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
